3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide
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Overview
Description
3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazine ring substituted with a carboxamide group and a chlorinated phenylpropyl side chain, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the carboxamide group: This step involves the reaction of the pyrazine ring with a suitable amine derivative.
Attachment of the phenylpropyl side chain: This step involves the alkylation of the pyrazine ring with a 3,5-dimethylphenylpropan-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
3-Chloro-N-[1-(phenyl)propan-2-yl]pyrazine-2-carboxamide: Lacks the methyl groups on the phenyl ring, potentially affecting its steric and electronic properties.
Uniqueness
3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide is unique due to the presence of both the chlorine atom and the 3,5-dimethylphenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-10-6-11(2)8-13(7-10)9-12(3)20-16(21)14-15(17)19-5-4-18-14/h4-8,12H,9H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYOKBPDIXLHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)NC(=O)C2=NC=CN=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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